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For Researchers, Scientists, and Drug Development Professionals

Introduction
Amfenac, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class,

serves as a valuable tool compound for investigating the roles of cyclooxygenase (COX)

enzymes in physiological and pathological processes.[1] It is the active metabolite of the

ophthalmic NSAID nepafenac, which is rapidly converted to amfenac by ocular tissue

hydrolases following topical administration.[2][3] Amfenac exerts its anti-inflammatory,

analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 isoforms, thereby

blocking the synthesis of prostaglandins.[4] Its well-characterized, dual-inhibitory action makes

it a suitable reference compound for in vitro and in vivo studies of inflammation, pain, and

eicosanoid signaling pathways.

Mechanism of Action
Amfenac functions as a competitive inhibitor of cyclooxygenase enzymes. It binds to the active

site of both COX-1 and COX-2, preventing the substrate, arachidonic acid, from being

converted into the unstable intermediate Prostaglandin G2 (PGG2). This is the rate-limiting

step in the biosynthesis of prostaglandins (PGs) and thromboxanes (TXs), which are potent

lipid mediators of inflammation, pain, and fever. While considered a non-selective inhibitor, in

vitro assays indicate that amfenac is slightly more potent in inhibiting COX-2 compared to

COX-1.
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Arachidonic Acid Cascade and Site of Amfenac Inhibition.
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Data Presentation
Physicochemical and Potency Data for Amfenac
The following tables summarize key quantitative data for amfenac, facilitating its use in

experimental design.

Table 1: Physicochemical Properties of Amfenac Sodium Monohydrate

Property Value Source

IUPAC Name
sodium;2-(2-amino-3-

benzoylphenyl)acetate;hydrate
[PubChem]

Molecular Formula C₁₅H₁₂NNaO₃·H₂O [Selleckchem]

Molecular Weight 295.27 g/mol [Selleckchem]

Solubility (DMSO) ≥ 59 mg/mL (199.81 mM) [Selleckchem]

Solubility (Water) ≥ 59 mg/mL [Selleckchem]

Table 2: In Vitro Inhibitory Potency (IC₅₀) of Amfenac

Target Enzyme IC₅₀ (nM) Assay Conditions Source

Cyclooxygenase-1

(COX-1)
250 In vitro enzyme assay [Selleckchem]

Cyclooxygenase-2

(COX-2)
150 In vitro enzyme assay [Selleckchem]

Note: IC₅₀ values can vary between different assay systems (e.g., purified enzyme vs. whole-

cell assays) and experimental conditions.

Application Notes
Amfenac is a versatile tool for a range of experimental applications:
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In Vitro Enzyme Kinetics: Due to its direct, competitive inhibition, amfenac is an excellent

reference compound for in vitro COX inhibitor screening assays. It can be used to validate

assay performance and as a benchmark to compare the potency and selectivity of novel

compounds.

Cell-Based Assays: Amfenac can be used to probe the role of COX-derived prostaglandins

in various cellular processes. By treating cultured cells with amfenac, researchers can study

the downstream effects of COX inhibition on inflammation, cell proliferation, angiogenesis,

and cytokine release. For example, measuring the reduction of lipopolysaccharide (LPS)-

induced Prostaglandin E2 (PGE2) is a common method to assess COX-2 inhibitory activity in

macrophages or other immune cells.

In Vivo Models of Inflammation and Pain: Amfenac has demonstrated efficacy in

suppressing both acute and chronic inflammation in animal models. It can be administered

systemically or locally (e.g., topically to the eye) to investigate the contribution of

prostaglandins to inflammatory diseases like arthritis, ocular inflammation, and pain. Its

antipyretic and analgesic properties are also well-documented.

Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the IC₅₀ of amfenac against purified human

recombinant COX-1 and COX-2 enzymes using a commercial fluorometric screening kit.
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1. Reagent Preparation
- Prepare serial dilutions of Amfenac in DMSO/Assay Buffer.

- Reconstitute COX-1/COX-2 enzymes on ice.
- Prepare Reaction Mix (Buffer, Heme, Probe).

2. Plate Setup (96-well black plate)
- Add Reaction Mix to all wells.

- Add Amfenac dilutions (Sample).
- Add Vehicle (Enzyme Control).

- Add known inhibitor (Inhibitor Control).

3. Enzyme Addition & Incubation
- Add COX-1 or COX-2 enzyme to appropriate wells.

- Incubate for 15 minutes at 25°C to allow inhibitor binding.

4. Initiate Reaction
- Add Arachidonic Acid substrate to all wells simultaneously.

5. Data Acquisition
- Immediately measure fluorescence kinetically.

(Ex: 535 nm / Em: 587 nm)
- Record data for 5-10 minutes.

6. Data Analysis
- Calculate reaction rates (slope).

- Determine % Inhibition vs. Vehicle Control.
- Plot % Inhibition vs. [Amfenac] and calculate IC₅₀.

Click to download full resolution via product page

Workflow for In Vitro Fluorometric COX Inhibition Assay.
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Methodology:

Reagent Preparation:

Prepare a stock solution of Amfenac sodium monohydrate in fresh DMSO (e.g., 20 mM).

Perform serial dilutions of the amfenac stock solution in assay buffer to achieve final

assay concentrations ranging from 1 nM to 100 µM.

Reconstitute purified, human recombinant COX-1 and COX-2 enzymes according to the

supplier's instructions. Keep on ice.

Prepare a reaction master mix containing assay buffer, heme, and a suitable fluorometric

probe as per the kit protocol.

Assay Procedure:

To a 96-well black microplate, add the reaction mix to wells designated for the enzyme

control, inhibitor control, and amfenac test concentrations.

Add 1-2 µL of the diluted amfenac solutions to the appropriate wells. Add vehicle (DMSO

diluted in assay buffer) to the enzyme control wells.

Add the reconstituted COX-1 or COX-2 enzyme solution to all wells.

Incubate the plate at 25°C for 15 minutes, allowing amfenac to bind to the enzyme.

Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

Data Acquisition and Analysis:

Immediately begin reading the fluorescence kinetically in a plate reader (e.g., Excitation:

535 nm, Emission: 587 nm) at 25°C for 5-10 minutes.

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic

curve.
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Calculate the percentage inhibition for each amfenac concentration relative to the vehicle

control.

Plot the percent inhibition against the log of the amfenac concentration and use non-linear

regression analysis to determine the IC₅₀ value.

Protocol 2: Cell-Based PGE₂ Release Inhibition Assay
This protocol describes how to measure the inhibitory effect of amfenac on PGE₂ production in

a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
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1. Cell Culture
- Seed RAW 264.7 macrophages in a 24-well plate.

- Culture overnight to allow adherence.

2. Pre-treatment with Amfenac
- Replace media with fresh media containing various concentrations of Amfenac or vehicle (DMSO).

- Incubate for 1 hour.

3. Cellular Stimulation
- Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.

- Incubate for 18-24 hours to induce COX-2 and PGE₂ production.

4. Sample Collection
- Centrifuge the plate to pellet any detached cells.

- Carefully collect the cell culture supernatant.

5. PGE₂ Quantification (ELISA)
- Analyze PGE₂ levels in the supernatant using a commercial competitive ELISA kit following the manufacturer's protocol.

6. Data Analysis
- Generate a standard curve for PGE₂.

- Calculate PGE₂ concentration in each sample.
- Determine % Inhibition and calculate the IC₅₀ for Amfenac.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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and industry.
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